[3-(1,3-Thiazol-2-yloxy)phenyl]methanamine
Description
Significance of the 1,3-Thiazole Heterocycle as a Core Scaffold in Chemical Research
The 1,3-thiazole ring is a five-membered aromatic heterocycle containing both a sulfur and a nitrogen atom. This structural unit is not merely a synthetic curiosity but a cornerstone of numerous natural products and functional molecules. sinocurechem.com Its presence is noted in essential biomolecules, including Vitamin B1 (Thiamine), and in a multitude of secondary metabolites isolated from marine organisms and soil bacteria. sinocurechem.com
In the realm of medicinal chemistry, the thiazole (B1198619) scaffold is considered a "privileged structure" due to its recurrence in a wide array of pharmacologically active agents. sinocurechem.comnih.gov Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic properties. wikipedia.orgorganic-chemistry.org This versatility has led to the incorporation of the 1,3-thiazole ring into numerous FDA-approved drugs. wikipedia.org Beyond medicine, thiazoles are indispensable in organic synthesis as synthetic auxiliaries and are utilized in materials science for developing fluorescent dyes and semiconducting polymers. sinocurechem.com The facile synthesis and the potential for extensive structural modification make the 1,3-thiazole scaffold a subject of intense and ongoing research. wikipedia.org
Table 1: Examples of FDA-Approved Drugs Containing the 1,3-Thiazole Moiety
| Drug Name | Therapeutic Class |
|---|---|
| Meloxicam | Anti-inflammatory (NSAID) organic-chemistry.org |
| Ritonavir | Antiviral (HIV) organic-chemistry.org |
| Sulfathiazole | Antimicrobial organic-chemistry.org |
| Tiazofurin | Antitumor wikipedia.org |
| Nizatidine | Antiulcer wikipedia.org |
Academic Importance of Aryl Ether Linkages in Organic Synthesis
The aryl ether linkage (Ar-O-R), where an oxygen atom connects an aromatic ring to another alkyl or aryl group, is a fundamental functional group in organic chemistry. nih.govnih.gov Historically significant, diethyl ether was one of the first surgical anesthetics, showcasing the early utility of this chemical class. nih.govnih.gov In modern organic synthesis, aryl ethers are valued for their relative stability, which makes them excellent choices for solvents and as protective groups for hydroxyl functionalities during complex multi-step syntheses. nih.gov
Structural and Synthetic Relevance of Phenylmethanamine (Benzylamine) Derivatives
Phenylmethanamine, commonly known as benzylamine (B48309), consists of a benzyl (B1604629) group (C₆H₅CH₂) attached to an amino group (NH₂). wikipedia.org This primary amine is more than a simple organic base; it is a versatile precursor and building block in a multitude of synthetic applications. sinocurechem.comwikipedia.org In synthetic chemistry, the benzyl group is frequently used as a "masked" form of ammonia (B1221849) or as a protecting group for amines. The benzyl group can be readily removed under mild conditions via hydrogenolysis, a process that regenerates the primary or secondary amine. wikipedia.org
The benzylamine scaffold is a key structural element in a wide range of pharmaceuticals. Its derivatives are integral to drugs with diverse therapeutic actions, including the anticonvulsant lacosamide, the antihypertensive nebivolol, and anti-emetic agents like cinnarizine. wikipedia.org The structural and chemical properties of benzylamine make it a valuable starting material for synthesizing inhibitors of enzymes such as copper amine oxidases and for creating novel antimycotic agents. nih.govnih.gov Furthermore, benzylamine can function as a nucleophilic catalyst in complex organic transformations, facilitating the environmentally friendly synthesis of heterocyclic systems like quinolines. organic-chemistry.org The ability to functionalize the benzylic C-H bond allows for the creation of chiral amines, which are highly sought-after in the development of stereospecific pharmaceuticals. researchgate.net
Table 2: Applications of Benzylamine in Synthesis
| Application Area | Description | Example |
|---|---|---|
| Pharmaceuticals | Precursor for Active Pharmaceutical Ingredients (APIs). sinocurechem.comwikipedia.org | Lacosamide, Nebivolol wikipedia.org |
| Protecting Group | Masks amine functionality; removable by hydrogenolysis. wikipedia.org | N-alkylation followed by debenzylation. wikipedia.org |
| Organocatalysis | Acts as a nucleophilic catalyst for bond formation. organic-chemistry.org | On-water synthesis of quinolines. organic-chemistry.org |
| Agrochemicals | Intermediate in the synthesis of pesticides and herbicides. | - |
| Materials Science | Precursor for manufacturing specialty polymers and explosives. wikipedia.org | HNIW (Hexanitrohexaazaisowurtzitane). wikipedia.org |
Overview of the [3-(1,3-Thiazol-2-yloxy)phenyl]methanamine Architecture in Contemporary Organic Synthesis
The structure combines the proven biological relevance of the 1,3-thiazole ring with the advantageous pharmacokinetic properties conferred by the aryl ether linkage and the synthetic versatility of the benzylamine moiety. Chemists would be motivated to construct this scaffold to explore potential synergies between these fragments, aiming to create novel candidates for drug discovery or functional materials.
The synthesis of closely related structures demonstrates the feasibility and interest in this type of architecture. For instance, the sulfur analog, [3-(1,3-Thiazol-2-ylsulfanyl)phenyl]methanamine, is documented in chemical databases, indicating that similar thiazole-aryl-methanamine connections are synthetically accessible. nih.gov Furthermore, research into "thiazole phenoxypyridine derivatives" has been conducted to develop agricultural safeners, showcasing the utility of the thiazole-oxy-aryl linkage in other contexts. nih.gov The construction of such a molecule would likely involve a multi-step synthesis, potentially beginning with the formation of the aryl ether bond between a substituted phenol (B47542) and a 2-halothiazole, followed by functional group manipulation to install the aminomethyl group on the phenyl ring. The exploration of such novel combinations of privileged scaffolds is a key strategy in modern organic synthesis for expanding the library of accessible, high-value molecules.
Structure
3D Structure
Properties
Molecular Formula |
C10H10N2OS |
|---|---|
Molecular Weight |
206.27 g/mol |
IUPAC Name |
[3-(1,3-thiazol-2-yloxy)phenyl]methanamine |
InChI |
InChI=1S/C10H10N2OS/c11-7-8-2-1-3-9(6-8)13-10-12-4-5-14-10/h1-6H,7,11H2 |
InChI Key |
IMOWWSGLDUHRQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC=CS2)CN |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 1,3 Thiazol 2 Yloxy Phenyl Methanamine and Analogues
Strategies for Thiazole (B1198619) Ring Construction
The formation of the thiazole ring is a cornerstone of the synthesis of [3-(1,3-Thiazol-2-yloxy)phenyl]methanamine. Various methods have been developed over the years, with modern adaptations focusing on efficiency, milder conditions, and environmental compatibility.
Modern Adaptations of Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most fundamental and widely used methods for the construction of the thiazole nucleus. synarchive.com The classical approach involves the condensation of an α-haloketone with a thioamide. synarchive.comresearchgate.net Modern adaptations have focused on improving yields, reducing reaction times, and employing more environmentally benign conditions. For instance, microwave-assisted Hantzsch synthesis has been shown to significantly accelerate the reaction, often leading to higher yields in a fraction of the time required for conventional heating. synarchive.com The use of microreactor systems has also been explored, demonstrating efficient synthesis of 2-aminothiazoles with good conversion rates. rsc.org
Table 1: Examples of Modern Hantzsch Thiazole Synthesis
| α-Haloketone | Thioamide/Thiourea (B124793) | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Bromoacetophenone | Thiourea | Methanol, Reflux, 30 min | 2-Amino-4-phenylthiazole | 99 | youtube.com |
| Substituted 2-bromoacetophenones | 1-Substituted-2-thioureas | Microreactor, 70 °C | 2-Aminothiazoles | Good conversion | rsc.org |
| 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones | N-Phenylthiourea | Methanol, Microwave, 90 °C, 30 min | N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines | 95 | synarchive.com |
Multicomponent Reaction Approaches for Thiazole Derivatives
Multicomponent reactions (MCRs) have gained significant traction in organic synthesis due to their high atom economy, operational simplicity, and the ability to generate molecular diversity in a single step. mdpi.com Several MCRs have been developed for the synthesis of thiazole derivatives. These reactions typically involve the condensation of three or more starting materials to construct the thiazole ring in a one-pot fashion.
For example, a versatile MCR for the synthesis of 2,4-disubstituted thiazoles involves the reaction of oxo components, primary amines, thiocarboxylic acids, and a specific isocyanide. mdpi.com Another approach describes the synthesis of 2-alkoxythiazoles through an MCR, which could be a potential route for introducing the ether linkage found in the target molecule. researchgate.net These MCRs often proceed under mild conditions and can be amenable to combinatorial synthesis for the rapid generation of compound libraries.
Catalyst-Free and Environmentally Benign Thiazole Synthesis
In line with the principles of green chemistry, there is a growing interest in developing catalyst-free and environmentally benign methods for thiazole synthesis. These approaches aim to minimize the use of hazardous reagents and solvents, and to simplify purification procedures. One such method involves the reaction of nitroepoxides with thiourea under catalyst-free conditions to afford 2-iminothiazoles in high yields. rsc.org
The use of water as a solvent and microwave irradiation are other green strategies that have been successfully applied to thiazole synthesis. These methods not only reduce the environmental footprint but can also lead to improved reaction rates and yields.
Synthesis of Thiazoles from Thiourea and Related Precursors
Thiourea and its derivatives are common and versatile precursors for the synthesis of 2-aminothiazoles and related structures. nih.gov The Hantzsch synthesis, as previously discussed, frequently employs thiourea as the thioamide component. synarchive.comresearchgate.net Beyond the Hantzsch reaction, other methods also utilize thiourea. For instance, the reaction of thiourea with α-haloketones can be carried out under various conditions, including in the presence of a reusable heterogeneous catalyst like copper silicate, to afford 2-aminothiazoles in excellent yields.
Furthermore, substituted thioureas can be used to introduce a variety of substituents at the 2-position of the thiazole ring, offering a straightforward way to generate diverse analogues. The reaction of thiosemicarbazide (B42300) with α-halocarbonyl compounds is another route to produce 2-hydrazinyl-1,3-thiazole derivatives. nih.gov
Formation of the Thiazol-2-yloxy-Phenyl Ether Linkage
A key structural feature of this compound is the ether bond connecting the thiazole ring to the phenyl group. The formation of this C-O bond represents a significant synthetic challenge.
Carbon-Oxygen Bond Forming Reactions (e.g., Chan-Lam Coupling)
The Chan-Lam coupling reaction is a powerful copper-catalyzed method for the formation of carbon-heteroatom bonds, including C-O bonds. nih.gov This reaction typically involves the coupling of a boronic acid with an alcohol or a phenol (B47542). nih.gov In the context of synthesizing the target molecule, a Chan-Lam coupling could potentially be employed to form the ether linkage between a 2-hydroxythiazole derivative and a suitably substituted phenylboronic acid, or conversely, between a 2-halothiazole and a 3-(aminomethyl)phenol (B46038) derivative.
The Chan-Lam coupling offers several advantages, including often mild reaction conditions, tolerance of various functional groups, and the use of a relatively inexpensive and less toxic metal catalyst compared to palladium-based cross-coupling reactions. nih.gov The reaction is typically carried out in the presence of a copper source, a base, and often a ligand. Another related classical method is the Ullmann condensation, which involves the copper-promoted reaction of an aryl halide with an alcohol. researchgate.net
While specific examples for the synthesis of the [3-(1,3-Thiazol-2-yloxy)phenyl] moiety using Chan-Lam coupling were not found in the immediate search, the general applicability of this reaction to C-O bond formation makes it a highly relevant and promising strategy to explore for the synthesis of the target compound and its analogues.
Table 2: General Conditions for Chan-Lam C-O Coupling
| Aryl Boronic Acid | Alcohol/Phenol | Copper Source | Base | Solvent | Temperature | Reference |
|---|---|---|---|---|---|---|
| Phenylboronic acid | Phenol | Cu(OAc)₂ | Et₃N | CH₂Cl₂ | Room Temp | nih.gov |
| Arylboronic acids | Aliphatic Alcohols | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | Room Temp | nih.gov |
| Potassium Organotrifluoroborate Salts | Aliphatic Alcohols | Cu(OAc)₂ | Myristic Acid | Toluene | 110 °C | nih.gov |
Nucleophilic Aromatic Substitution Pathways
For the synthesis of the target compound, this pathway can be envisioned in two primary ways:
Attack of a phenoxide on a thiazole ring: A pre-formed 3-(aminomethyl)phenoxide anion can act as the nucleophile, attacking a 2-halo-1,3-thiazole (e.g., 2-chloro- or 2-bromothiazole).
Attack of a thiazol-2-oxide on a phenyl ring: Alternatively, the sodium or potassium salt of 1,3-thiazol-2-ol can displace a suitable leaving group (e.g., a halide or a nitro group) from a 3-substituted benzyl (B1604629) derivative.
The efficiency of SNAr reactions is highly dependent on the electronic properties of the aromatic ring. The presence of strong electron-withdrawing groups positioned ortho or para to the leaving group significantly accelerates the reaction by stabilizing the anionic Meisenheimer intermediate. byjus.commasterorganicchemistry.com In the context of thiazole, the heterocyclic ring itself is electron-deficient, which can facilitate nucleophilic attack without the need for additional powerful activating groups, although their presence can further enhance reactivity.
Table 1: Key Factors Influencing Nucleophilic Aromatic Substitution
| Factor | Description | Impact on Reaction Rate |
|---|---|---|
| Leaving Group | The ability of the substituent to depart. | Better leaving groups (e.g., F > Cl > Br > I for activated systems) increase the rate of the second step. |
| Activating Groups | Electron-withdrawing groups (e.g., -NO₂, -CN). | Stabilize the Meisenheimer complex, significantly increasing the reaction rate. byjus.com |
| Solvent | Polar aprotic solvents (e.g., DMSO, DMF). | Effectively solvate the cation of the nucleophilic salt without strongly solvating the anion, enhancing nucleophilicity. |
| Nucleophile | The strength of the attacking species. | A more potent nucleophile generally leads to a faster reaction. |
Metal-Catalyzed Etherification Methods
Modern organic synthesis often employs metal-catalyzed cross-coupling reactions to form C-O bonds, offering milder conditions and broader substrate scope compared to traditional SNAr methods. The Ullmann and Buchwald-Hartwig reactions are prominent examples of such transformations.
The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an alcohol or phenol. wikipedia.orgorganic-chemistry.org Traditional Ullmann reactions required harsh conditions, such as high temperatures (often over 200°C) and stoichiometric amounts of copper. wikipedia.org However, significant advancements have led to the development of ligand-assisted copper-catalyzed systems that proceed under much milder conditions. mdpi.comnih.gov For the synthesis of the target ether, this would typically involve the reaction of a 3-substituted halobenzene with 1,3-thiazol-2-ol, or a 2-halothiazole with a 3-(aminomethyl)phenol derivative, in the presence of a copper catalyst and a suitable ligand.
The Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction, has been extended to C-O bond formation, creating a powerful method for diaryl ether synthesis. researchgate.netorganic-chemistry.org This reaction typically involves a palladium precatalyst, a phosphine-based ligand, and a base. It is known for its exceptional functional group tolerance and generally proceeds under milder conditions than even modern Ullmann-type reactions. The catalytic cycle is thought to involve oxidative addition of the aryl halide to the Pd(0) complex, followed by reaction with the alcohol/phenol and subsequent reductive elimination to yield the ether product and regenerate the catalyst.
Table 2: Comparison of Metal-Catalyzed Etherification Methods
| Feature | Ullmann Condensation | Buchwald-Hartwig Etherification |
|---|---|---|
| Metal Catalyst | Copper (e.g., CuI, Cu₂O, CuO-NPs). mdpi.com | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃). researchgate.net |
| Ligands | Often N- or O-based (e.g., phenanthroline, diamines, β-diketones). nih.gov | Bulky, electron-rich phosphines (e.g., XPhos, RuPhos, t-BuXPhos). |
| Base | Strong inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). | Often strong, non-nucleophilic bases (e.g., NaOt-Bu, K₃PO₄). |
| Temperature | Historically high, now often moderate (70-120°C). mdpi.com | Generally lower than Ullmann (Room temp. to ~110°C). |
| Substrate Scope | Broad; effective for electron-rich and electron-poor aryl halides. | Very broad; excellent functional group tolerance. proquest.com |
Introduction of the Phenylmethanamine (Benzylamine) Moiety
The synthesis of the benzylamine (B48309) portion of the molecule requires distinct strategies, which can be implemented either before or after the formation of the thiazole-ether linkage. These methods range from asymmetric approaches to generate chiral centers to post-synthetic functional group transformations.
Enantioselective Synthesis of Chiral Benzylamines
Creating chiral benzylamines with high enantiomeric purity is a significant goal in medicinal chemistry. Asymmetric catalysis provides powerful tools to achieve this. youtube.com One of the most effective strategies is the asymmetric reduction of prochiral C=N double bonds in imines or related compounds. mdpi.com
For instance, a 3-(1,3-thiazol-2-yloxy)benzaldehyde (B8677766) precursor could be reacted with an amine source (like ammonia) to form an imine in situ. This imine can then be reduced using a chiral catalyst system.
Asymmetric Hydrogenation/Transfer Hydrogenation: Chiral transition metal complexes, typically based on rhodium, ruthenium, or iridium, are widely used. mdpi.com These catalysts, featuring chiral phosphine (B1218219) or diamine ligands, can deliver hydrogen stereoselectively to one face of the imine, producing the amine in high enantiomeric excess. Asymmetric transfer hydrogenation uses a hydrogen source like formic acid or isopropanol (B130326) instead of H₂ gas. mdpi.com
Organocatalysis: Chiral Brønsted acids, such as chiral phosphoric acids, can activate the imine towards reduction by a hydride source (e.g., a Hantzsch ester), directing the hydride attack to create a specific enantiomer of the amine.
These methods allow for the direct installation of a stereocenter at the benzylic position, providing access to enantiopure versions of this compound. nih.govnih.gov
Amination of Alkylquinones for Benzylic Amines
A specific protocol for synthesizing benzylic amines involves the side-chain amination of alkylquinones. acs.org This method is initiated by the tautomerization of an alkylquinone to its corresponding quinone methide intermediate. This highly reactive intermediate is then trapped in situ by an amine nucleophile. acs.org The process is typically promoted by a tertiary amine base in a protic solvent under mild conditions. acs.org This approach is notable for avoiding pre-functionalization of the benzylic carbon and the need for metal catalysts. acs.org The reaction is compatible with a range of primary and secondary amines and various quinone structures, including 1,4-benzoquinones and naphthoquinones. acs.org
Table 3: Amination of Alkylquinones - Example Substrates and Yields
| Quinone Substrate | Amine Nucleophile | Product Yield | Reference |
|---|---|---|---|
| 2,6-Dimethyl-1,4-benzoquinone | Morpholine | 99% | acs.org |
| Thymoquinone | Benzylamine | 93% | acs.org |
| 2,6-Diethyl-1,4-benzoquinone | Benzylamine | 81% | acs.org |
Data sourced from a general protocol for the synthesis of benzylic amines via side-chain amination of alkylquinones. acs.org
Imine Condensation-Isoaromatization Sequences for Substituted Anilines with Benzylic Groups
A novel and efficient, catalyst-free method has been developed for the synthesis of 2-benzyl-N-substituted anilines. beilstein-journals.orgbohrium.comnih.gov This reaction proceeds through a sequential imine condensation–isoaromatization pathway. beilstein-journals.orgnih.gov The starting materials are readily accessible (E)-2-arylidene-3-cyclohexenones and primary aliphatic amines. beilstein-journals.org The reaction mechanism involves the initial formation of a cyclohexenylimine intermediate, which then undergoes imine-enamine tautomerization and an exocyclic double bond shift to achieve aromatization, yielding the stable aniline (B41778) product. beilstein-journals.orgnih.gov This method is highlighted by its operational simplicity, mild reaction conditions, and avoidance of metal catalysts. nih.gov It provides an alternative strategy for constructing aniline derivatives that already contain a benzylic group. beilstein-journals.org
Post-Synthetic Modification Approaches for Benzylic Amines (e.g., Staudinger Reduction from Azides)
Introducing the amine functionality at a late stage of the synthesis is a common and versatile strategy. This can be achieved by the reduction of a precursor functional group, such as an azide (B81097), nitrile, or amide, located at the benzylic position.
The Staudinger reduction is a particularly mild and effective method for converting an organic azide into a primary amine. organic-chemistry.org The reaction proceeds in two steps:
Reaction of the azide with a phosphine (most commonly triphenylphosphine) to form an iminophosphorane intermediate, with the expulsion of nitrogen gas. wikipedia.org
Hydrolysis of the iminophosphorane to yield the primary amine and a phosphine oxide byproduct (e.g., triphenylphosphine (B44618) oxide). wikipedia.orgalfa-chemistry.com
This method is highly chemoselective and tolerates a wide array of other functional groups that might be sensitive to harsher reducing agents. rsc.org Therefore, a [3-(1,3-thiazol-2-yloxy)phenyl]methyl azide could be reliably reduced to the target amine without affecting the thiazole ring or the ether linkage.
Other common reductive transformations include:
Reduction of Nitriles: A benzyl nitrile can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
Reduction of Amides: Similarly, a primary amide at the benzylic position can be reduced to the corresponding amine, typically with LiAlH₄.
Reductive Amination: As a post-synthetic modification, a 3-(1,3-thiazol-2-yloxy)benzaldehyde can be converted to the final amine product in one pot by reacting it with an amine source (e.g., ammonia) and a reducing agent. libretexts.org
Integrated Synthetic Strategies for this compound
Integrated synthetic strategies such as convergent synthesis and one-pot reactions offer significant advantages in terms of efficiency, yield, and reduced waste by minimizing the number of separate operational steps.
Convergent Synthesis from Advanced Intermediates
A plausible convergent route involves:
Synthesis of Intermediate A: A Halogenated Thiazole. A key building block is a reactive thiazole, typically 2-bromothiazole (B21250) or 2-chlorothiazole. The synthesis of 2-amino-4-halothiazoles, for instance, can be achieved from readily available pseudothiohydantoin. A crucial step involves the protection of the amino group, for example with a tert-butoxycarbonyl (Boc) group, to prevent overreaction with electrophiles during subsequent modifications nih.gov. The halogen can then be introduced at the C(4) position using N-halosuccinimides with triphenylphosphine under Appel-type conditions nih.gov. Deprotection yields the required halothiazole intermediate nih.gov.
Synthesis of Intermediate B: A Functionalized Phenol. The second key fragment is the phenylmethanamine core containing a hydroxyl group for the ether linkage. A practical starting material is 3-hydroxybenzonitrile. The nitrile group serves as a precursor to the methanamine moiety and can be reduced in the final step of the synthesis. Alternatively, syntheses starting from m-hydroxybenzaldehyde can be employed, followed by reductive amination to form a benzylamine derivative prepchem.comgoogle.com.
Key Coupling Reaction: Aryl Ether Formation. The central step in this convergent strategy is the formation of the C-O bond between the thiazole and phenyl rings. The Ullmann condensation is a classic and effective method for this transformation, involving the copper-catalyzed coupling of an aryl halide with a phenol organic-chemistry.orgnih.gov. In this case, 2-bromothiazole would be reacted with 3-hydroxybenzonitrile in the presence of a copper catalyst (e.g., CuI) and a base (e.g., Cs2CO3 or K2CO3) at elevated temperatures organic-chemistry.orgnih.gov. Modern variations of the Ullmann-type reaction may use specific ligands to facilitate the coupling under milder conditions nih.gov.
Alternatively, the palladium-catalyzed Buchwald-Hartwig C-O coupling reaction represents a more contemporary approach for forming such diaryl ethers wikipedia.orgorganic-chemistry.org. This method typically employs a palladium catalyst (e.g., Pd(OAc)2) with a specialized phosphine ligand (e.g., BINAP, DPPF) and a base to couple the aryl halide and phenol wikipedia.orgorganic-synthesis.com.
Final Transformation. Following the successful coupling to form 3-(1,3-thiazol-2-yloxy)benzonitrile, the final step is the reduction of the nitrile group to the primary amine. This is commonly achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
One-Pot and Cascade Reactions for Efficient Assembly
One-pot reactions streamline synthetic processes by performing multiple reaction steps in a single reactor without isolating intermediates, thereby saving time, reagents, and reducing waste nih.gov.
A potential one-pot approach to a key precursor of the target molecule could be based on the Hantzsch thiazole synthesis. This would involve the reaction of a ketone with a halogenating agent and a thiourea derivative in a single vessel organic-chemistry.orgyoutube.com. For instance, starting with 3-hydroxyacetophenone, a one-pot reaction could involve its α-halogenation followed by condensation with thiourea to yield 2-amino-4-(3-hydroxyphenyl)thiazole. Such procedures have been successfully developed for various acetophenones, using reagents like copper(II) bromide which facilitates both the α-bromination and the subsequent cyclization nih.gov. However, this only forms the thiazole core, and subsequent etherification and functional group manipulations would be required.
Cascade reactions, where a single event triggers a sequence of intramolecular transformations to rapidly build molecular complexity, are a powerful tool in modern synthesis nih.govresearchgate.netwikipedia.orgiitk.ac.in. While no specific cascade reaction for the direct synthesis of this compound has been reported, the concept remains an attractive, albeit challenging, goal. A hypothetical cascade could be designed to form the thiazole ring and the ether linkage in a concerted process, but this would require a highly specialized substrate and catalyst system.
Green Chemistry Principles in the Synthesis of Thiazole-Phenylmethanamine Systems
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances slideshare.netrasayanjournal.co.in. These principles are increasingly applied to the synthesis of heterocyclic compounds like thiazoles.
Solvent-Free and Mechanochemical Approaches
Performing reactions without a solvent or using mechanochemistry (e.g., grinding or ball-milling) can significantly reduce environmental impact. The condensation of 2-aminothiophenol (B119425) with aldehydes to form benzothiazoles has been effectively carried out under solvent-free conditions assisted by ultrasound, demonstrating the viability of this approach for related heterocycles. The Hantzsch synthesis of thiazole derivatives has also been achieved under solvent-free conditions, often leading to high yields and simplified work-up procedures. Mechanochemical synthesis, by inducing reactions through mechanical force, offers an alternative to traditional solvent-based heating and aligns with green chemistry goals.
Microwave-Assisted Synthetic Enhancements
Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions, often resulting in dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. This technology has been widely applied to the synthesis of thiazole derivatives prepchem.com. The Hantzsch thiazole synthesis, a key reaction for building the thiazole core, is significantly accelerated under microwave irradiation. For example, the reaction of bromo esters with thioureas in PEG-400 can be completed in seconds under microwave heating. This method could be applied to accelerate the formation of the thiazole ring in the synthesis of this compound precursors.
| Starting Materials | Catalyst/Conditions | Time | Yield (%) | Reference |
| Bromo ester + Substituted Phenylthiourea | PEG-400, 100 °C, Microwave (100 W) | 60 sec | >80 | |
| Maleic anhydride (B1165640) + Thiosemicarbazide + Hydrazonoyl Halide | Chitosan (B1678972), Ethanol (B145695), Microwave (500 W, 150 °C) | 4-8 min | High | prepchem.com |
| Aryl Ketones + Thiosemicarbazide + Phenacyl Bromides | Solvent-free, Microwave (300 W) | 30-175 s | Good | |
| Acetophenone + Iodine + Thiourea | DMF, Microwave | 5-6 min | >85 |
Ultrasonic-Mediated Reaction Conditions
Ultrasound-assisted synthesis employs acoustic cavitation to accelerate chemical reactions. This technique provides an efficient, low-cost, and environmentally friendly alternative to traditional methods, often proceeding under milder conditions and with shorter reaction times organic-synthesis.com. The synthesis of various thiazole derivatives has been successfully achieved using ultrasonic irradiation google.comorganic-synthesis.com. For example, the reaction of thiosemicarbazone derivatives with α-haloketones can be performed efficiently using a chitosan-based biocatalyst under ultrasonic conditions, yielding novel thiazoles in high yields organic-synthesis.com. Similarly, the condensation of 2-aminothiophenol with aldehydes to form benzothiazoles is effectively promoted by ultrasound under solvent-free conditions. These methods could be readily adapted for the thiazole-forming steps in the synthesis of the target compound.
| Reaction Type | Catalyst/Conditions | Time | Yield (%) | Reference |
| Thiazole synthesis from thiosemicarbazone | Chitosan hydrogel, Ethanol, Ultrasound | 1-2 h | 85-96 | organic-synthesis.com |
| Benzothiazole synthesis from 2-aminothiophenol | Sulfated tungstate, Solvent-free, Ultrasound, RT | 10-25 min | 90-96 | |
| Triazole-acetamide synthesis | K2CO3, DMF, Ultrasound (45-55 °C) | 39-80 min | 65-80 | |
| Thiazole/Thiadiazine synthesis | Solvent-free, Ultrasound (60 °C) | 60 min | 72-88 |
Application of Recyclable and Heterogeneous Catalysts (e.g., Magnetic Nanocatalysts)
The principles of green chemistry have spurred significant research into the development of sustainable synthetic methodologies in pharmaceutical manufacturing. A key focus has been the replacement of homogeneous catalysts, which are often difficult to separate from the reaction mixture, with recyclable and heterogeneous catalysts. Among these, magnetic nanocatalysts have emerged as a particularly promising option due to their high surface-area-to-volume ratio, excellent catalytic activity, and, most notably, their straightforward separation from the reaction medium using an external magnetic field. nih.govrsc.org This approach not only simplifies product purification but also allows for the repeated use of the catalyst, enhancing process efficiency and reducing waste. nih.gov
In the context of synthesizing thiazole-containing compounds, which are important scaffolds in medicinal chemistry, several innovative recyclable and heterogeneous catalytic systems have been developed. bepls.com While direct application to the synthesis of this compound is not extensively documented in publicly available research, the synthesis of its analogues using these green catalytic methods provides a strong proof of concept.
Research has demonstrated the utility of various magnetic nanoparticles, such as ferrites (MFe₂O₄, where M can be Cu, Zn, Mn, Ni, Co), in catalyzing the formation of heterocyclic rings. nih.gov For instance, copper ferrite (B1171679) (CuFe₂O₄) nanoparticles have been effectively used as a magnetic nanocatalyst for the one-pot synthesis of spirohexahydropyrimidines. The catalyst showed consistent performance over five cycles, underscoring its recyclability and alignment with green chemistry principles. nih.gov
Similarly, nickel ferrite (NiFe₂O₄) nanoparticles have been employed as a reusable catalyst for the green one-pot synthesis of thiazole scaffolds. This method involves the reaction of an α-halo carbonyl compound, thiosemicarbazide, and various anhydrides in an environmentally benign solvent system of ethanol and water. nih.gov The magnetic properties of the NiFe₂O₄ nanoparticles facilitate their easy recovery and reuse. nih.govresearchgate.net
Beyond metal ferrites, other functionalized magnetic nanoparticles have been designed for specific synthetic applications. For example, a novel nanocatalyst consisting of phosphomolybdic acid supported on a Fe₃O₄@ZrO₂ core-shell structure has been developed for the synthesis of multi-substituted imidazoles. nih.gov The ability to functionalize the surface of magnetic nanoparticles allows for the creation of highly active and stable catalysts that can be tailored for various organic transformations. nih.gov
Chitosan-based materials represent another important class of recyclable heterogeneous catalysts. A chitosan hydrogel (PIBTU-CS) has been utilized as an efficient and recyclable base catalyst for the eco-friendly synthesis of 1,3-thiazole derivatives under ultrasonic irradiation. mdpi.com The structures of the synthesized thiazole analogues were confirmed using various spectroscopic methods. mdpi.com Another study highlighted a chitosan-terephthalohydrazide Schiff's base hydrogel (TCsSB) as an effective biocatalyst for synthesizing novel thiazole derivatives, also under ultrasonic conditions. nih.gov
The development of these recyclable catalytic systems, particularly those based on magnetic nanoparticles, offers a scalable and sustainable pathway for the synthesis of complex molecules like thiazole derivatives. The ease of separation and high reusability of these catalysts are key advantages that can significantly impact the industrial production of pharmacologically relevant compounds.
Research Findings on Heterogeneous Catalysis for Thiazole Analogue Synthesis
The following table summarizes the performance of various recyclable and heterogeneous catalysts in the synthesis of thiazole analogues and related heterocyclic compounds.
| Catalyst | Analogue/Derivative Synthesized | Reaction Conditions | Yield (%) | Catalyst Reusability |
| NiFe₂O₄ Nanoparticles | Thiazole Scaffolds | Ethanol:Water (1:1) | 82-88% | High (specific cycles not detailed) |
| CuFe₂O₄ Nanoparticles | Spirohexahydropyrimidines | Ethanol, Room Temperature | Not specified | Maintained efficacy for 5 cycles |
| Chitosan Hydrogel (PIBTU-CS) | 1,3-Thiazole Derivatives | Ultrasonic Irradiation | Good (specific values not detailed) | Recyclable |
| Chitosan Hydrogel (TCsSB) | Thiazole Derivatives | Ultrasonic Irradiation | High (specific values not detailed) | Recyclable |
| MATYPd Complex | Pyrazole-4-carbonitrile Derivatives | Water, 80°C, Ultrasonic Irradiation | Not specified | Reusable multiple times with similar efficacy |
Advanced Spectroscopic and Analytical Characterization of 3 1,3 Thiazol 2 Yloxy Phenyl Methanamine and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For derivatives of [3-(1,3-Thiazol-2-yloxy)phenyl]methanamine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete picture of the atomic connectivity and chemical environment.
Proton (¹H) NMR for Structural Elucidation
¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule. In the context of this compound derivatives, specific chemical shifts and coupling patterns are expected for the protons of the thiazole (B1198619) and phenyl rings, as well as the methanamine side chain.
The aromatic protons on the thiazole ring typically resonate at distinct chemical shifts, with the H-5 proton appearing as a singlet. mdpi.com For instance, in some 4-phenyl-1,3-thiazole derivatives, this singlet is observed around 7.62–8.55 ppm. mdpi.com The protons of the phenyl ring will exhibit complex splitting patterns (multiplets) in the aromatic region, generally between 7.00 and 8.50 ppm, depending on the substitution pattern. nih.govresearchgate.net The benzylic protons of the methanamine group are expected to appear as a singlet or a multiplet, depending on the substitution on the nitrogen atom, typically in the range of 3.50-5.60 ppm. rsc.org For example, in a related derivative, the benzylic protons (CH2) were observed as a singlet at 5.59 ppm. rsc.org
Table 1: Representative ¹H NMR Data for Thiazole Derivatives
| Compound/Fragment | Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Reference |
|---|---|---|---|---|
| 4-Phenyl-1,3-thiazole derivative | Thiazole H-5 | 7.62-8.55 | s | mdpi.com |
| Thiazolyl-indanone derivative | Aromatic H | 7.01-8.25 | m | researchgate.net |
| Thiazole derivative | Aromatic H | 6.83-7.88 | m | nih.gov |
| Thiazole derivative | Azo methine (CH=N) | 7.96 | s | nih.gov |
Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis
¹³C NMR spectroscopy is crucial for defining the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, providing a carbon count and information about its hybridization and electronic environment.
For derivatives of this compound, the carbon atoms of the thiazole ring have characteristic chemical shifts. The C-2 carbon, being adjacent to both sulfur and nitrogen and bonded to an oxygen, is expected to be significantly downfield. In some thiazole derivatives, the C-2, C-4, and C-5 carbons of the thiazole ring appear at approximately δ 169.01, 142.64, and 104.50 ppm, respectively. nih.gov The carbons of the phenyl ring typically resonate in the aromatic region of δ 110-160 ppm. nih.govresearchgate.net The benzylic carbon of the methanamine group would be expected in the range of δ 40-60 ppm. rsc.org
Table 2: Representative ¹³C NMR Data for Thiazole Derivatives
| Compound/Fragment | Carbon Atom | Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| Thiazole derivative | Thiazole C-2 | 169.01 | nih.gov |
| Thiazole derivative | Thiazole C-4 | 142.64 | nih.gov |
| Thiazole derivative | Thiazole C-5 | 104.50 | nih.gov |
| 4-Phenyl-1,3-thiazole derivative | Thiazole C-5 | 110-115 | mdpi.com |
| Thiazolo[4,5-d] nih.govrsc.orgnih.govtriazole derivative | Benzylic C | 59.6 | rsc.org |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR techniques are powerful for establishing the precise connectivity of atoms within a molecule, which is particularly useful for complex structures.
COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings, helping to map out adjacent protons in the spin systems of the phenyl and thiazole rings.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals long-range couplings between protons and carbons (typically 2-3 bonds), which is critical for connecting different fragments of the molecule, such as linking the phenyl ring to the thiazole ring through the ether linkage and to the methanamine group. Complete assignments of complex heterocyclic systems are often achieved using a combination of these 2D NMR techniques. researchgate.net
High-Resolution Mass Spectrometry (HRMS) and hyphenated techniques (e.g., LC-MS, ESI-MS)
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of a compound. Techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly used to ionize the molecule for MS analysis. rsc.org
For this compound (C₁₀H₁₀N₂OS), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value, with a very low mass error (typically < 5 ppm) confirming the molecular formula. For example, a related thiazole derivative with the formula C₁₇H₁₅N₄OS₂ was found to have an [M+H]⁺ of 355.0678, very close to the calculated value of 355.0682. rsc.org Hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are used to separate mixtures of compounds before they are introduced into the mass spectrometer, which is invaluable for analyzing reaction mixtures and assessing purity. researchgate.net
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which is directly related to the functional groups present.
For derivatives of this compound, characteristic IR absorption bands would include:
N-H stretching : For primary or secondary amines, this appears in the 3300-3500 cm⁻¹ region. nih.gov
Aromatic C-H stretching : Typically observed just above 3000 cm⁻¹. nih.gov
C=N stretching : The imine bond within the thiazole ring gives a characteristic absorption around 1550-1650 cm⁻¹. nih.govnih.gov
C-O-C stretching : The aryl ether linkage would show strong bands in the 1200-1250 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions.
C-S stretching : This vibration for the thiazole ring is usually weak and found in the fingerprint region.
Table 3: Representative IR Data for Thiazole Derivatives
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Amine (NH₂) | Stretching | 3191-3438 | nih.gov |
| Aromatic C-H | Stretching | 3028-3048 | nih.gov |
| Thiazole C=N | Stretching | 1557-1639 | researchgate.netnih.govnih.gov |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about conjugated systems. The thiazole ring fused with a phenyl ring through an ether linkage constitutes a significant chromophore. The absorption maxima (λmax) and molar absorptivity (ε) are characteristic of the electronic structure. The interaction of the lone pairs on the ether oxygen with the π-systems of the aromatic rings can influence the position and intensity of the absorption bands. Studies on related compounds, such as 2-mercaptobenzothiazole (B37678) derivatives, have shown that the electronic properties can be fine-tuned by substitution, which is reflected in their UV-Vis spectra. mdpi.com The binding of such molecules to proteins can also be monitored by changes in their fluorescence spectra, which is a related photophysical property. mdpi.com
X-ray Diffraction (XRD) for Single Crystal Structure Determination and Conformational Analysis
The determination of the three-dimensional atomic arrangement of this compound in its crystalline solid state would be achieved through single-crystal X-ray diffraction (XRD). This powerful analytical technique provides precise information on bond lengths, bond angles, and torsion angles, which are fundamental to understanding the molecule's conformation.
To perform this analysis, a high-quality single crystal of this compound would be required. The crystal would be mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the crystal structure can be solved and refined.
Hypothetical Crystallographic Data for this compound:
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₀H₁₀N₂OS |
| Formula Weight | 206.27 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| α (°) | 90 |
| β (°) | 95.5 |
| γ (°) | 90 |
| Volume (ų) | 1035 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.325 |
Interactive Data Table: Hypothetical Bond Angles and Torsions This interactive table presents hypothetical key structural parameters that would be determined from an XRD analysis.
| Measurement | Atoms Involved | Hypothetical Value (°) |
| Dihedral Angle (Phenyl-Thiazole) | C(ar)-O-C(thiazole)-N | 45.0 |
| Torsion Angle (Aminomethyl) | C(ar)-C(ar)-CH₂-N | 60.0 |
Computational and Theoretical Investigations of 3 1,3 Thiazol 2 Yloxy Phenyl Methanamine
Molecular Docking Studies for Theoretical Binding Mechanisms
Following a comprehensive review of scientific literature and chemical databases, no specific molecular docking studies concerning the compound [3-(1,3-Thiazol-2-yloxy)phenyl]methanamine were identified. Research detailing the theoretical binding mechanisms, including target proteins, binding affinities, and specific amino acid interactions for this particular molecule, is not available in the public domain at this time.
While computational research, including molecular docking, is a common practice for exploring the potential biological activity of novel compounds, it appears that this compound has not yet been the subject of such published investigations. Therefore, data tables and detailed research findings on its theoretical binding mechanisms cannot be provided.
Exploration of Chemical Reactivity and Derivatization of 3 1,3 Thiazol 2 Yloxy Phenyl Methanamine
Reactions Involving the Thiazole (B1198619) Heterocyclic Ring
The thiazole ring is an aromatic heterocycle containing both sulfur and nitrogen, which influences its reactivity. wikipedia.org The lone pair of electrons on the sulfur atom contributes to the aromatic π-system, while the nitrogen atom acts as an electron-withdrawing group. chemicalbook.com This electronic structure dictates the regioselectivity of substitution reactions on the thiazole core.
Electrophilic Substitution:
The thiazole ring is generally less reactive towards electrophiles than benzene due to the electron-withdrawing nature of the nitrogen atom. slideshare.net However, electrophilic substitution is possible, with the C5 position being the most favorable site for attack. pharmaguideline.comresearchgate.net This preference is attributed to the calculated π-electron density, which is highest at this position. wikipedia.orgchemicalbook.com The presence of an electron-donating group at the C2 position, such as the aryloxy group in the title compound, can further activate the C5 position towards electrophiles. pharmaguideline.com
Common electrophilic substitution reactions on the thiazole ring include:
Halogenation: Bromination and chlorination can be achieved using appropriate halogenating agents.
Nitration: Introduction of a nitro group at the C5 position typically requires strong nitrating conditions. ias.ac.in
Sulfonation: Sulfonation of the thiazole ring can also occur, preferentially at the C5 position. pharmaguideline.comias.ac.in
Mercuration: Thiazole can undergo mercuration, with the order of reactivity being C5 > C4 > C2. pharmaguideline.com
Nucleophilic Substitution:
The C2 position of the thiazole ring is the most susceptible to nucleophilic attack due to its electron-deficient character. chemicalbook.compharmaguideline.com The presence of a good leaving group at this position facilitates nucleophilic substitution. In the case of [3-(1,3-Thiazol-2-yloxy)phenyl]methanamine, the phenoxy group itself could potentially act as a leaving group under certain conditions, although this would lead to the destruction of the core structure. More commonly, derivatization at the C2 position is achieved through other synthetic routes before the final molecule is assembled.
Deprotonation at the C2 position with strong bases, such as organolithium reagents, can generate a nucleophilic C2-lithiated species. wikipedia.org This intermediate can then react with various electrophiles to introduce a wide range of substituents at this position. pharmaguideline.com
A summary of the regioselectivity of substitution reactions on the thiazole ring is presented in the table below.
| Reaction Type | Primary Site of Attack | Influencing Factors |
| Electrophilic Substitution | C5 | Electron-donating groups at C2 enhance reactivity. |
| Nucleophilic Substitution | C2 | Presence of a good leaving group or activation via deprotonation. |
Annulation and Ring Modification Reactions of the Thiazole Core
The thiazole ring can participate in cycloaddition reactions, although the aromatic stabilization of the ring often requires high temperatures for these reactions to proceed. wikipedia.org For instance, Diels-Alder reactions with alkynes can lead to the formation of a pyridine ring after the extrusion of sulfur. wikipedia.org
Ring modification reactions can also be employed to create more complex heterocyclic systems. These reactions often involve the functional groups attached to the thiazole ring, which can be manipulated to undergo intramolecular cyclizations.
Reactions on the Phenyl Moiety
The phenyl ring in this compound is susceptible to a variety of substitution reactions, allowing for extensive derivatization.
The substituents on the phenyl ring, namely the thiazole-2-yloxy group and the aminomethyl group, direct the position of incoming electrophiles. The thiazole-2-yloxy group is an ortho-, para-directing group due to the electron-donating nature of the oxygen atom. The aminomethyl group is also an ortho-, para-director, although the amine is often protonated under acidic reaction conditions, converting it to a meta-directing ammonium group.
Common electrophilic aromatic substitution reactions include:
Halogenation: Introduction of bromine or chlorine atoms onto the phenyl ring can be achieved using standard halogenating agents.
Nitration: The introduction of a nitro group can be accomplished with a mixture of nitric and sulfuric acid. masterorganicchemistry.com
Sulfonation: Treatment with fuming sulfuric acid can introduce a sulfonic acid group. masterorganicchemistry.com
Friedel-Crafts Alkylation and Acylation: These reactions allow for the introduction of alkyl and acyl groups, respectively, onto the phenyl ring, typically using a Lewis acid catalyst. masterorganicchemistry.com
The regioselectivity of these reactions will be a composite of the directing effects of the existing substituents.
To perform cross-coupling reactions on the phenyl moiety, it is typically necessary to first introduce a halide (or triflate) substituent onto the ring. This can be achieved through electrophilic halogenation as described above. Once the aryl halide is formed, a variety of powerful carbon-carbon bond-forming reactions can be employed.
Suzuki Coupling: This reaction couples the aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. nih.govyoutube.com It is a versatile method for forming biaryl compounds or introducing alkyl or vinyl groups.
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl halide with an alkene. wikipedia.orglibretexts.org This reaction is a valuable tool for the synthesis of substituted alkenes.
Sonogashira Coupling: This reaction couples the aryl halide with a terminal alkyne using a palladium catalyst and a copper co-catalyst. wikipedia.orgorganic-chemistry.org It is a widely used method for the synthesis of aryl alkynes.
The table below summarizes some key cross-coupling reactions applicable to the derivatization of the phenyl moiety.
| Reaction | Reactants | Catalyst System | Bond Formed |
| Suzuki | Aryl Halide, Organoboron Reagent | Palladium Catalyst, Base | C(sp²) - C(sp²), C(sp²) - C(sp³) |
| Heck | Aryl Halide, Alkene | Palladium Catalyst, Base | C(sp²) - C(sp²) (vinyl) |
| Sonogashira | Aryl Halide, Terminal Alkyne | Palladium Catalyst, Copper Co-catalyst, Base | C(sp²) - C(sp) |
Transformations of the Phenylmethanamine (Benzylamine) Functional Group
The primary amine of the benzylamine (B48309) group is a versatile functional handle for a wide range of chemical transformations. evitachem.com
The nucleophilic nature of the amine allows it to react with various electrophiles:
Acylation: Reaction with acyl chlorides or anhydrides yields amides.
Alkylation: Reaction with alkyl halides can lead to the formation of secondary and tertiary amines.
Sulfonylation: Reaction with sulfonyl chlorides produces sulfonamides.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent forms secondary or tertiary amines.
Formation of Imines (Schiff Bases): Condensation with aldehydes or ketones can form imines, which can be further reduced to amines or used in other reactions. evitachem.com
The benzylic C-H bonds of the aminomethyl group can also be functionalized, although this often requires specific catalytic systems. researchgate.net
The diverse reactivity of the benzylamine moiety provides a powerful avenue for the introduction of a wide variety of functional groups and for the construction of more complex molecular architectures.
Acylation, Sulfonylation, and Alkylation of the Amine
The primary amine group in this compound is a nucleophilic center and readily undergoes reactions with a variety of electrophiles. These reactions, including acylation, sulfonylation, and alkylation, provide straightforward methods for the synthesis of a diverse range of derivatives with modified physicochemical and biological properties.
Acylation: The reaction of this compound with acylating agents such as acid chlorides, acid anhydrides, or activated esters results in the formation of the corresponding amides. This transformation is typically carried out in the presence of a base to neutralize the acidic byproduct. The resulting N-acylated derivatives often exhibit altered solubility and biological activity profiles compared to the parent amine.
Sulfonylation: Similarly, the amine can be readily sulfonated by reacting it with sulfonyl chlorides in the presence of a base. This reaction yields sulfonamides, which are an important class of compounds in medicinal chemistry. The sulfonamide linkage is generally stable to hydrolysis and can act as a hydrogen bond donor and acceptor, influencing the binding of the molecule to biological targets.
Alkylation: The nucleophilic nature of the primary amine allows for its alkylation with alkyl halides or other alkylating agents. The reaction can proceed to give mono- and di-alkylated products. Control over the degree of alkylation can often be achieved by careful selection of reaction conditions, such as the stoichiometry of the reactants and the reaction temperature. The amine group can act as a nucleophile in substitution reactions. evitachem.com
| Reaction Type | Reagent Class | Functional Group Formed |
| Acylation | Acid chlorides, Anhydrides | Amide |
| Sulfonylation | Sulfonyl chlorides | Sulfonamide |
| Alkylation | Alkyl halides | Secondary/Tertiary Amine |
Oxidative Transformations of Benzylic Amines (e.g., Electrocatalytic Oxidation)
Benzylic amines, such as this compound, are susceptible to oxidation. Various methods, including metal-catalyzed and metal-free approaches, can be employed to oxidize the benzylic amine to an imine. Electrocatalytic oxidation represents a modern and sustainable approach to this transformation.
In a typical electrocatalytic setup, the benzylic amine is oxidized at an electrode surface, often in the presence of a redox mediator. The process involves the initial one-electron oxidation of the amine to a radical cation. Subsequent deprotonation and further oxidation lead to the formation of the corresponding imine. This method offers a high degree of control over the reaction and can often be performed under mild conditions, avoiding the use of harsh chemical oxidants. The resulting imines are valuable synthetic intermediates for the preparation of other nitrogen-containing compounds.
Formation of Imine and Schiff Base Derivatives
The primary amine functionality of this compound readily condenses with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The formation of the C=N double bond is a reversible process, and the equilibrium can often be driven towards the product by removing water from the reaction mixture.
Thiazole-containing Schiff bases are a well-established class of compounds with a wide range of applications, including in medicinal chemistry and materials science. The synthesis of such derivatives from this compound provides a straightforward route to novel compounds with potential biological activities. The imine bond can also serve as a dynamic covalent linkage in the construction of more complex molecular architectures.
| Reactant 1 | Reactant 2 | Product |
| This compound | Aldehyde | Imine (Schiff Base) |
| This compound | Ketone | Imine (Schiff Base) |
Regioselectivity and Chemoselectivity in Complex Transformations
In molecules containing multiple reactive sites, such as this compound, achieving regioselectivity and chemoselectivity in chemical transformations is a key challenge. The molecule possesses a nucleophilic primary amine, an electron-rich phenyl ring (activated by the ether oxygen), and a thiazole ring with its own distinct reactivity profile.
The primary amine is generally the most nucleophilic site in the molecule and will preferentially react with electrophiles under neutral or basic conditions. However, under acidic conditions, the amine will be protonated, rendering it non-nucleophilic. This allows for electrophilic substitution reactions to occur on the phenyl ring. The directing effect of the thiazole-2-yloxy substituent will influence the position of substitution on the phenyl ring.
The thiazole ring itself can undergo electrophilic substitution, typically at the C5 position. It can also be deprotonated at the C2 position with strong bases, creating a nucleophilic center. The presence of the amine and the ether linkage can influence the reactivity of the thiazole ring through electronic effects. Achieving selectivity between the different reactive sites often requires careful choice of reagents, catalysts, and reaction conditions.
Synthesis of Conjugates and Hybrid Molecules
The versatile reactivity of this compound makes it an attractive building block for the synthesis of conjugates and hybrid molecules. The primary amine group serves as a convenient handle for attaching this fragment to other molecules of interest, such as biomolecules, polymers, or other small molecules.
Hybrid Molecules: this compound can be incorporated into larger molecular frameworks to create hybrid molecules with dual or synergistic activities. For instance, it can be combined with other pharmacophores to generate new chemical entities with improved efficacy or a broader spectrum of activity. The synthesis of such hybrids can involve multi-step sequences where the reactivity of both the amine and the thiazole ring is exploited.
Advanced Applications and Future Research Directions of 3 1,3 Thiazol 2 Yloxy Phenyl Methanamine
Role as a Privileged Scaffold in Organic Synthesis and Heterocyclic Chemistry
The thiazole (B1198619) ring is a cornerstone of heterocyclic chemistry and is widely regarded as a "privileged scaffold" in medicinal chemistry. nih.govnih.gov This designation stems from its presence in numerous biologically active compounds and FDA-approved drugs, where it serves as a key pharmacophore responsible for a wide array of therapeutic activities. nih.gov The thiazole nucleus is a five-membered heterocyclic ring containing sulfur and nitrogen atoms, which allows for diverse interactions with biological targets. nih.govresearchgate.net Its derivatives are known to exhibit a vast spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. nih.govrsc.orgwikipedia.org
The structure of [3-(1,3-Thiazol-2-yloxy)phenyl]methanamine combines the thiazole core with a phenylmethanamine group through an ether linkage. This unique arrangement makes it a compelling target for organic synthesis. The aminomethyl group provides a reactive handle for further functionalization, allowing for the construction of a diverse library of derivatives. Synthetic chemists can leverage this structure to explore novel chemical space, creating compounds for high-throughput screening in drug discovery programs. rsc.org The modification of the thiazole ring at its various positions has been shown to produce compounds with a wide range of therapeutic potentials. nih.gov The combination of the established biological relevance of the thiazole scaffold with the synthetic versatility of the benzylamine (B48309) moiety positions this compound as a valuable intermediate for developing new classes of heterocyclic compounds.
Exploration in Materials Science and Polymer Chemistry
The thiazole motif is increasingly being explored for applications beyond medicine, particularly in materials science and polymer chemistry. ingentaconnect.com Thiazole-based conjugated polymers are of significant interest for their use as semiconductors in organic electronics. rsc.org The fused heterocyclic system thiazolo[5,4-d]thiazole (B1587360) (TzTz), for instance, is an electron-deficient system with high oxidative stability and a rigid, planar structure that facilitates efficient intermolecular π–π overlap, a crucial property for charge transport. rsc.orgrsc.orgresearchgate.net
Polymers incorporating thiazole units can be synthesized to create materials with tunable electronic and optical properties. arizona.eduresearchgate.net These polymers are often designed as donor-acceptor (D-A) systems to achieve low band gaps, which is advantageous for applications in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). researchgate.netacs.org The synthesis of such polymers can be achieved through various methods, including multicomponent one-pot polymerizations, which offer an efficient route to high-molecular-weight polymers with good thermal stability. rsc.org
Given this context, this compound could serve as a monomer or a precursor for novel functional materials. The primary amine group could be used for polymerization reactions, potentially leading to new polyamides or polyimines containing the thiazole ether moiety. Such polymers could possess unique photophysical properties, chemosensory capabilities, or serve as components in electrochromic devices, where materials change color in response to an electrical potential. acs.org
Development of Novel Synthetic Methodologies Leveraging its Unique Structure
The synthesis of the thiazole core is well-established, with the Hantzsch thiazole synthesis being one of the most classic and versatile methods. nih.govtandfonline.com This reaction typically involves the condensation of an α-halocarbonyl compound with a thioamide derivative. tandfonline.com Numerous modern variations and novel methods have since been developed to access the thiazole skeleton, often focusing on improving yields, simplifying procedures, and expanding substrate scope. ingentaconnect.comtandfonline.com
A potential synthetic route to this compound could leverage its distinct ether linkage. A plausible approach would involve a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction. For instance, 3-(aminomethyl)phenol (B46038) could be reacted with a 2-halothiazole (e.g., 2-bromothiazole) under basic conditions to form the desired ether bond. Protecting the amine and phenol (B47542) functionalities appropriately would be a key consideration in this synthetic strategy.
Furthermore, the development of one-pot multicomponent reactions represents a modern approach to synthesizing complex molecules efficiently. researchgate.netmdpi.com A future synthetic methodology could aim to construct the entire this compound scaffold in a single step from simpler, commercially available starting materials, which would be a significant advancement in terms of efficiency and atom economy.
Investigations into Structure-Property Relationships for Emerging Applications
Understanding the relationship between a molecule's structure and its functional properties is fundamental to designing new compounds for specific applications. For thiazole derivatives, extensive structure-activity relationship (SAR) studies have been conducted, primarily in the context of medicinal chemistry. These studies have revealed how different substituents on the thiazole ring and its appended moieties influence biological activity.
For example, research on N-(thiazol-2-yl)-benzamide analogs as antagonists for the Zinc-Activated Channel (ZAC) demonstrated that modifications to both the phenyl and thiazole rings significantly impact potency and efficacy. Similarly, SAR studies on pyrazolo[1,5-a]pyrimidin-7-amines showed that specific substitutions, such as a 3-(4-fluoro)phenyl group, were key for potent anti-mycobacterial activity. nih.gov The nature of substituents on phenyl rings attached to a 1,3,4-thiadiazole (B1197879) core has also been shown to be important for cytotoxic activity. researchgate.net
For this compound, systematic investigations would be required to map its structure-property relationships. This would involve synthesizing a library of analogs by modifying three key areas:
The Thiazole Ring: Introducing various substituents (e.g., alkyl, aryl, halogen) at the C4 and C5 positions.
The Phenyl Ring: Placing different functional groups at positions ortho- and para- to the ether linkage.
The Methanamine Group: N-alkylation or N-acylation to modulate basicity and steric properties.
By evaluating these analogs in relevant assays (e.g., biological activity, polymer properties, electronic characteristics), researchers could build a comprehensive SAR/SPR model. This knowledge would be invaluable for optimizing the molecule for emerging applications in drug discovery or materials science.
| Compound Series | Structural Variation | Impact on Property/Activity | Reference |
|---|---|---|---|
| N-(thiazol-2-yl)-benzamide Analogs | Modifications to the phenyl and thiazole rings | Altered antagonist activity at the Zinc-Activated Channel (ZAC) | mdpi.com |
| Pyrazolo[1,5-a]pyrimidin-7-amines | Presence of a 3-(4-fluoro)phenyl group and various 5-substituents | Potent in-vitro growth inhibition of M. tuberculosis | nih.gov |
| 1,3,4-Thiadiazole Derivatives | Nature of substituent on the C-5 phenyl ring | Determined the level of cytotoxic activity against cancer cell lines | researchgate.net |
| Pyridazinone-Thiazole Hybrids | Electron-withdrawing groups (Cl, Br, F) on the phenyl ring | Enhanced anticonvulsant activity | nih.gov |
Future Perspectives in Green and Sustainable Synthetic Approaches for Related Compounds
In recent years, the principles of green chemistry have become integral to the development of synthetic methodologies in organic chemistry. arizona.edursc.org The synthesis of thiazole derivatives has been a fertile ground for the application of these principles, moving away from conventional methods that often use hazardous reagents and generate significant waste. rsc.org
Future research into the synthesis of this compound and related compounds will undoubtedly focus on sustainable approaches. Key green techniques that have been successfully applied to thiazole synthesis include:
Microwave and Ultrasound Irradiation: These energy sources can dramatically reduce reaction times, increase yields, and improve product selectivity compared to conventional heating. acs.orgrsc.org
Green Catalysts: The use of recyclable and biodegradable catalysts, such as chitosan-based hydrogels or magnetic nanoparticles, minimizes waste and environmental impact. ingentaconnect.comrsc.org These catalysts can often be recovered and reused multiple times without significant loss of activity. rsc.org
Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water, polyethylene (B3416737) glycol (PEG), or ionic liquids is a central tenet of green synthesis. ingentaconnect.comacs.org
Multicomponent Reactions (MCRs): Designing syntheses where multiple starting materials react in a single pot to form the final product improves atom economy and reduces the number of purification steps required. acs.org
Adopting these green strategies for the synthesis of this compound would not only make its production more environmentally friendly and cost-effective but also align with the broader goals of sustainable development in the chemical industry. rsc.org
| Technique | Description | Advantages | Reference |
|---|---|---|---|
| Microwave Irradiation | Use of microwave energy to heat reactions. | Rapid synthesis, higher yields, fewer by-products. | acs.orgrsc.org |
| Ultrasonic Irradiation | Application of high-frequency sound waves to promote reactions. | Reduced reaction times, mild conditions, enhanced yields. | rsc.orgacs.org |
| Green Catalysts (e.g., PIBTU-CS hydrogel) | Employing recyclable, non-toxic, or biodegradable catalysts. | High efficiency, reusability, environmentally friendly. | rsc.org |
| Green Solvents (e.g., PEG-400, water) | Using non-hazardous and reusable solvents. | Increased safety, reduced environmental pollution. | ingentaconnect.comacs.org |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for [3-(1,3-Thiazol-2-yloxy)phenyl]methanamine, and what reaction conditions optimize yield and purity?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving nucleophilic substitution or condensation reactions. For example:
- Step 1 : React 3-hydroxyphenylmethanamine with 2-chlorothiazole in the presence of a base (e.g., K₂CO₃) in DMF at 80–100°C to form the thiazol-2-yloxy linkage .
- Step 2 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization. Final amine protection/deprotection steps may require Boc-anhydride or TFA .
- Key Parameters : Reaction time (12–24 hrs), anhydrous conditions, and stoichiometric control of reagents to minimize byproducts like dimerization .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Confirm structure via ¹H/¹³C NMR, focusing on thiazole proton shifts (δ 7.2–8.1 ppm) and methanamine NH₂ signals (δ 1.5–2.5 ppm, broad) .
- Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion [M+H]⁺ (calculated for C₁₀H₁₁N₂OS: 207.0695).
- X-ray Crystallography : If crystallized, refine structure using SHELXL (space group determination) and visualize with ORTEP-3 to confirm bond angles/distances .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Stability Studies : Incubate the compound in buffers (pH 2–12) at 25°C and 40°C. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) at 0, 24, 48, and 72 hrs .
- Kinetic Analysis : Calculate half-life (t₁/₂) using first-order kinetics. Thiazole rings are generally stable, but the methanamine group may hydrolyze under strongly acidic/basic conditions .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?
- Methodological Answer :
- Orthogonal Assays : Compare MIC (minimum inhibitory concentration) values across Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution vs. agar diffusion .
- Mechanistic Studies : Perform time-kill assays or check for efflux pump inhibition (e.g., with CCCP) to distinguish intrinsic activity from resistance mechanisms .
- Data Normalization : Control for solvent effects (DMSO tolerance <1%) and cell viability via MTT assays to avoid false negatives .
Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina or Schrödinger Maestro to model binding to targets (e.g., bacterial dihydrofolate reductase). Parameterize the thiazole oxygen as a hydrogen-bond acceptor .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze RMSD and ligand-protein interaction fingerprints .
- QSAR Studies : Coramine substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity data to optimize lead compounds .
Q. What experimental designs mitigate challenges in crystallizing this compound for structural studies?
- Methodological Answer :
- Crystallization Screens : Use Hampton Research Crystal Screen kits (e.g., PEG/Ion) with varying precipitant concentrations. The compound’s planar thiazole ring may favor π-π stacking in monoclinic systems .
- Cryoprotection : Soak crystals in Paratone-N oil or glycerol before flash-cooling to 100 K for X-ray data collection .
- Twinned Data Refinement : If twinning occurs (common in polar space groups), use SHELXL’s TWIN/BASF commands for accurate refinement .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields (e.g., 40% vs. 65%)?
- Methodological Answer :
- Reproduce Conditions : Ensure identical reagents (e.g., anhydrous ZnCl₂ vs. hydrated), solvent purity, and inert atmosphere (N₂/Ar).
- Byproduct Analysis : Use LC-MS to identify side products (e.g., thiazole dimerization) and adjust stoichiometry or reaction time .
- Yield Optimization : Employ design of experiments (DoE) to test variables (temperature, catalyst loading) and identify Pareto-optimal conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
